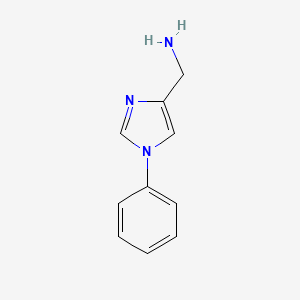

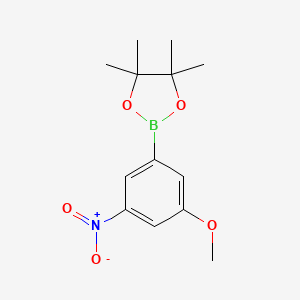

![molecular formula C25H20N2O4S B2867747 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-96-9](/img/structure/B2867747.png)

4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds widely used in various industries, including the pharmaceutical, paper, and plastic industries . They also serve as intermediate products in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high yield, and eco-friendly process .Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR . These methods provide detailed information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis

Benzamide compounds can participate in various chemical reactions. For instance, they can react with transition metal ions to form stable solid compounds . The reaction of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide with the transition metal ion afforded a 72% yield of a stable solid compound .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be determined using various methods. For instance, the melting point can be determined experimentally . The solubility of the compound in different solvents can also be determined .Applications De Recherche Scientifique

Anticancer Activities

Compounds related to the thiazole moiety have been designed and synthesized for their anticancer evaluation. A study on substituted N-phenyl benzamides, which share structural similarities with the compound , demonstrated moderate to excellent anticancer activity against several cancer cell lines, such as breast, lung, colon, and ovarian cancers. Some derivatives even outperformed the reference drug etoposide, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Effects

Thiazole derivatives have also been explored for their antimicrobial properties. One study synthesized various N-substituted benzamides with the thiazole scaffold, finding that these compounds exhibited low to moderate antifungal activity. This suggests potential applications in combating fungal infections (Saeed et al., 2008).

Antimicrobial Evaluation

Further research into thiazole derivatives, including those similar to the 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide, confirmed their significant antimicrobial activity. Such studies underscore the potential of these compounds in developing new antimicrobial agents, particularly those with specific modifications to enhance activity against a broad spectrum of microbial species (Chawla, 2016).

Molecular Docking and Drug Design

The structural components of thiazole-based compounds lend themselves well to molecular docking studies, aiding in the design of molecules with targeted biological activities. Research involving the synthesis and biological evaluation of benzenesulfonamide derivatives, which share core structural similarities, has provided insights into their potential interactions with biological targets. This approach is crucial for the rational design of new drugs with enhanced efficacy and specificity (Fahim & Shalaby, 2019).

Mécanisme D'action

The mechanism of action of benzamide derivatives can vary depending on their structure and the specific functional groups they contain. For instance, some benzamide compounds can scavenge reactive oxygen species (ROS) by donating a hydrogen atom to the free radical, thereby neutralizing it.

Safety and Hazards

The safety and hazards associated with benzamide derivatives depend on their specific structure and properties. For instance, some benzamide compounds may cause skin irritation . Therefore, appropriate safety measures, such as wearing personal protective equipment, should be taken when handling these compounds .

Orientations Futures

Benzamide derivatives have potential applications in various fields, including the pharmaceutical industry. They have been found in the structures of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . Therefore, future research could focus on exploring the therapeutic potential of benzamide derivatives, including “4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide”.

Propriétés

IUPAC Name |

4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S/c1-30-19-12-13-22(31-2)20(14-19)21-15-32-25(26-21)27-24(29)18-10-8-17(9-11-18)23(28)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNPGPZJKOIAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

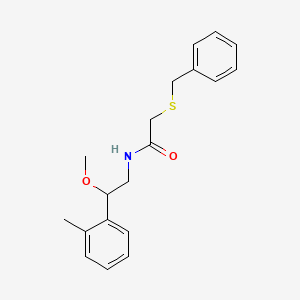

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2867667.png)

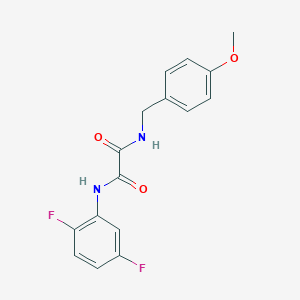

![[2-(Methylsulfanyl)ethyl]thiourea](/img/structure/B2867669.png)

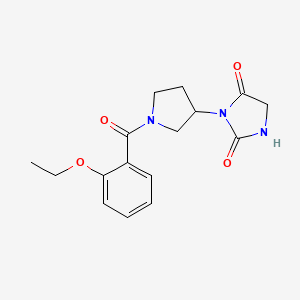

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2867677.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)